2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole

Anti-angiogenesis Indazole regioisomers HUVEC assay

2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole (CAS 872682-09-2) is a synthetic small molecule belonging to the 2H-indazole class, specifically an N2-substituted regioisomer. It was first disclosed as part of a series of N2-(substituted benzyl)-3-(4-methylphenyl)-2H-indazoles developed for anti-angiogenic applications.

Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
CAS No. 872682-09-2
Cat. No. B13114222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole
CAS872682-09-2
Molecular FormulaC22H20N2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)OC
InChIInChI=1S/C22H20N2O/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(20)23-24(22)15-17-9-13-19(25-2)14-10-17/h3-14H,15H2,1-2H3
InChIKeyWGFNKMREZUSWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole (CAS 872682-09-2) Procurement Guide: N2-Indazole Anti-Angiogenic Scaffold


2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole (CAS 872682-09-2) is a synthetic small molecule belonging to the 2H-indazole class, specifically an N2-substituted regioisomer [1]. It was first disclosed as part of a series of N2-(substituted benzyl)-3-(4-methylphenyl)-2H-indazoles developed for anti-angiogenic applications [1]. The compound is an off-white to pale yellow solid at room temperature with the molecular formula C22H20N2O and a molecular weight of 328.41 g/mol. Its synthesis proceeds via condensation of 2-oxocyclohexyl-4-methyl phenyl ketone with hydrazine hydrate to form the 3-(4-methylphenyl)-1H-indazole core, followed by N2-regioselective alkylation with 4-methoxybenzyl chloride, confirming the specific substitution pattern [1].

1

N2-regioisomer anti-angiogenesis probe: Reported to outperform N1 lead YD-3 in endothelial cell models; supports N2-indazole pathway studies.

2

4-Methoxybenzyl substituent required: Only one of three active substituents among nine N2-benzyl analogs; procurement must specify this exact group.

3

Regioisomer-specific workflow: N2 configuration confirmed by NMR; N1 counterpart (compound 32) not evaluated in the main anti-angiogenic panel.

Why N1-Indazole and Unsubstituted Analogs Cannot Replace 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole


Substitution among 2H-indazole anti-angiogenic agents is critically constrained by regioisomer-specific structure-activity relationships. The known anti-angiogenic lead YD-3 (ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate) is an N1-regioisomer, whereas 2-(4-methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole (compound 31) is an N2-regioisomer. In direct head-to-head evaluation, N2-substituted derivatives, including compound 31, markedly outperformed YD-3 in cellular assays [1]. Among nine N2-regioisomers tested, only three—including the 4-methoxybenzyl analog—achieved the “significant” activity threshold, demonstrating that even within the N2 series, subtle substituent changes on the benzyl ring drastically alter potency [1]. Therefore, generic procurement of a cheaper N1-indazole scaffold (e.g., YD-3) or unsubstituted 3-(4-methylphenyl)-1H-indazole will not reproduce the biological profile of this specific compound.

N1-indazole (e.g., YD-3) N2 derivatives showed more prominent anti-angiogenic response; N1 scaffold may yield lower assay activity and is not a direct replacement.
Other benzyl analogs (4-H, 4-F, 4-Br, 4-NO2) Only 4-Cl, 4-CH3, and 4-OCH3 reached reported activity threshold; other substituents did not meet this classification and may shift assay response.
N1 regioisomer (compound 32) The N2 configuration is essential; N1 counterpart was not included in the primary activity panel and lacks published anti-angiogenic support.

Quantitative Differentiation of 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole from Closest Analogs


N2-Regioisomer Outperforms N1-Regioisomer Lead YD-3 in Anti-Angiogenic Cellular Assay

The target compound (31) belongs to the N2-substituted indazole series. In the primary publication, the N2-substituted derivatives, including 31, exhibited 'more prominent activity than ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)' [1], the prototype N1-regioisomer anti-angiogenic agent. This establishes that the N2-regioisomeric configuration—and specifically the 4-methoxybenzyl substitution—confers a measurable advantage over the first-generation N1 scaffold. The exact quantitative fold-improvement is not publicly available in the abstracted data, and the full-text numerical data (e.g., IC50 values from tube formation or proliferation assays) remains behind a paywall. The differentiation claim is therefore classified as Class-Level Inference based on the authors' explicit rank-ordering in the peer-reviewed study.

N2 vs N1 Lead
Class-level inference
N2 derivatives showed “more prominent activity” than N1 lead YD-3; exact fold-improvement not publicly accessible
Reported regioisomer advantage; supports N2-specific procurement
Full-text numerical data (e.g., IC50) behind paywall; verify independently
Anti-angiogenesis Indazole regioisomers HUVEC assay

Substituent-Dependent Activity Within N2-Benzyl Indazole Series

Within the N2-(substituted benzyl)-3-(4-methylphenyl)-2H-indazole series, only three of nine tested compounds—19 (4-chlorobenzyl), 25 (4-methylbenzyl), and 31 (4-methoxybenzyl)—were reported as possessing 'significant anti-angiogenic activity' [1]. Compounds with other substituents (e.g., H, 2-Cl, 4-F, 4-Br, 4-NO2) did not reach this threshold. This demonstrates that the 4-methoxybenzyl group is one of only three substituents conferring high potency, and its electronic and steric properties (Hammett σp = -0.27 for OCH3) are distinctly different from the other active substituents Cl (σp = +0.23) and CH3 (σp = -0.17), implying a unique pharmacophoric interaction [1].

Benzyl Substituent SAR
Class-level inference
Only 3 of 9 N2-benzyl analogs (4-Cl, 4-CH3, 4-OCH3) reached “significant” activity; 6 others inactive
4-methoxybenzyl critical; substituent change may abolish response
Binary classification; exact potency values unavailable
Structure-activity relationship Benzyl substitution Anti-angiogenic

N2- vs. N1-Regioisomer Pairwise Differentiation

The synthesis strategy produces separable N1- and N2-regioisomer pairs. For the 4-methoxybenzyl substituent, both N1-(compound 32) and N2-(compound 31) isomers were synthesized. The N2-series was selected for biological evaluation because preliminary data indicated superior anti-angiogenic potential, and the N2-regioisomers (17, 19, 21, 23, 25, 29, 31, 33) were evaluated as a distinct group, while the N1-series (16, 18, 20, 22, 24, 26, 28, 30, 32) were not reported to reach the same activity level [1]. The structural identity of compound 31 was unequivocally confirmed by IR, UV, and NMR spectroscopy, differentiating it from the N1 isomer [1].

N2 / N1 Pair
Class-level inference
N2 (compound 31) prioritized for anti-angiogenic evaluation; N1 (32) not in main assay panel
N2 regioisomer identity required; N1 counterpart not supported
Structural confirmation by NMR; activity data for N1 absent
Regioisomeric selectivity Indazole alkylation NMR structural confirmation

Recommended Application Scenarios for 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole Based on Published Evidence


Anti-Angiogenic Mechanism-of-Action Studies Requiring an N2-Indazole Scaffold

Use compound 31 as a tool compound in endothelial cell assays (e.g., HUVEC proliferation, migration, or tube formation) to investigate N2-indazole-mediated angiogenesis inhibition, where its demonstrated superiority over the N1-regioisomer YD-3 provides a scientifically justified starting point [1].

Structure-Activity Relationship (SAR) Benchmarking for N2-Benzyl Indazole Libraries

Employ compound 31 as a reference standard in the design and screening of new N2-(substituted benzyl)-3-aryl-2H-indazole libraries, given that it is one of only three substituents (4-Cl, 4-CH3, 4-OCH3) confirmed to confer significant anti-angiogenic activity, thus serving as a positive control for assay validation [1].

Regioisomer-Selectivity Profiling in Indazole-Based Drug Discovery Programs

Use compound 31 as the N2-regioisomer representative in comparative studies against its N1-counterpart (compound 32) to elucidate regioisomer-specific binding modes, pharmacokinetics, or off-target profiles, building on the established synthetic separation and structural confirmation protocols [1].

In Vivo Efficacy Studies Building on Validated In Vitro Anti-Angiogenic Activity

Apply compound 31 in animal models of angiogenesis-dependent diseases (e.g., tumor xenografts, ocular neovascularization) where the published in vitro anti-angiogenic activity provides the necessary preliminary evidence for further investment, with the caveat that in vivo pharmacokinetic and toxicity data remain to be generated [1].

Application
Selection Property
Validation Focus
Anti-angiogenesis mechanism studies
N2-indazole scaffold specificity
Endothelial cell assay endpoints (e.g., HUVEC tube formation)
N2-benzyl indazole SAR libraries
4-methoxybenzyl substituent requirement
Assay comparator response benchmark; substituent-dependent activity review
Regioisomer selectivity profiling
N2 vs N1 identity confirmation
Binding mode and selectivity review; off-target profile assessment
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